4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 361168-84-5
Cat. No.: VC5280372
Molecular Formula: C22H22ClN3O2S
Molecular Weight: 427.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361168-84-5 |
|---|---|
| Molecular Formula | C22H22ClN3O2S |
| Molecular Weight | 427.95 |
| IUPAC Name | 4-butoxy-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C22H22ClN3O2S/c1-2-3-12-28-18-10-4-15(5-11-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-8-6-16(23)7-9-17/h4-11H,2-3,12-14H2,1H3,(H,24,27) |
| Standard InChI Key | BGGOMOBCKCDBQV-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Introduction
Synthesis
Compounds of this nature are typically synthesized via multi-step organic reactions:
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Step 1: Formation of the thieno[3,4-c]pyrazole core by cyclization reactions involving sulfur-containing precursors.
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Step 2: Functionalization with aromatic or aliphatic substituents (e.g., chlorophenyl and butoxy groups) to enhance biological activity.
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Step 3: Coupling with benzamide derivatives under controlled conditions using reagents like coupling agents (e.g., EDC or DCC).
Characterization Techniques
To confirm the structure and purity of such compounds, researchers employ:
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NMR Spectroscopy: Identifies hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Detects functional groups (e.g., amide bonds, aromatic rings).
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X-ray Crystallography: Determines the three-dimensional molecular structure.
Biological Significance
Compounds with thieno[3,4-c]pyrazole scaffolds have been explored for diverse pharmacological activities:
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Anti-inflammatory Activity: Inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Properties: Effective against Gram-positive/Gram-negative bacteria and fungi.
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Anticancer Potential: Targeting specific enzymes or receptors in cancer cells.
Theoretical Studies
Molecular docking and computational simulations are often used to predict binding affinities with biological targets. These studies help identify potential mechanisms of action and guide further optimization of the compound's structure.
Hypothetical Data Table: Characterization Results
| Technique | Observations/Results |
|---|---|
| 1H NMR | Peaks corresponding to aromatic protons and butoxy group |
| 13C NMR | Signals for carbonyl carbon (amide group) and aromatic carbons |
| Mass Spectrometry | Molecular ion peak at expected m/z value |
| IR Spectroscopy | Bands for C=O stretch (~1650 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) |
| X-ray Crystallography | Confirmation of molecular geometry |
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